molecular formula C17H16ClNO4 B5121489 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate

4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5121489
M. Wt: 333.8 g/mol
InChI Key: PKVCWCHLSKRDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a half-life of approximately 3 hours in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high purity and yield. Its low toxicity and good bioavailability also make it a promising compound for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a potential therapeutic agent.

Future Directions

For research on 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate include further studies on its mechanism of action, its potential use in combination with other therapeutic agents, and its applications in other areas of medical research such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate may improve its accessibility for research purposes.
In conclusion, 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a promising compound for medical research due to its potential applications in cancer and inflammation research. Its high purity and yield, low toxicity, and good bioavailability make it a promising compound for in vivo studies. Further research is needed to fully understand its mechanism of action and its potential applications in other areas of medical research.

Synthesis Methods

The synthesis of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-carbomethoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then acetylated to obtain 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized to yield high purity and yield of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate.

Scientific Research Applications

4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-8-15(16(22-3)9-14(10)18)19-17(21)12-4-6-13(7-5-12)23-11(2)20/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCWCHLSKRDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate

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